ethyl (3-ethyl-1-adamantyl)carbamate
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Overview
Description
Ethyl (3-ethyl-1-adamantyl)carbamate, also known as AChE inhibitor, is a compound that has been extensively studied for its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. The inhibition of AChE activity by ethyl (3-ethyl-1-adamantyl)carbamate has been shown to have numerous applications in scientific research, particularly in the study of cholinergic neurotransmission and related diseases.
Mechanism of Action
The mechanism of action of ethyl (3-ethyl-1-adamantyl)carbamate involves the inhibition of ethyl (3-ethyl-1-adamantyl)carbamate activity. ethyl (3-ethyl-1-adamantyl)carbamate is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in the regulation of cognitive function, memory, and muscle contraction. By inhibiting ethyl (3-ethyl-1-adamantyl)carbamate activity, ethyl (3-ethyl-1-adamantyl)carbamate increases the availability of acetylcholine in the brain, leading to improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (3-ethyl-1-adamantyl)carbamate are primarily related to its ability to inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity. In addition to its effects on cognitive function and muscle contraction, this compound has also been shown to have anti-inflammatory and antioxidant properties. These effects may be related to its ability to modulate the activity of the cholinergic anti-inflammatory pathway, which plays a key role in the regulation of immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl (3-ethyl-1-adamantyl)carbamate in lab experiments is its ability to selectively inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity without affecting other enzymes or neurotransmitters. This allows researchers to study the specific role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other ethyl (3-ethyl-1-adamantyl)carbamate inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the use of ethyl (3-ethyl-1-adamantyl)carbamate in scientific research. One potential application is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Another potential direction is in the study of the cholinergic anti-inflammatory pathway and its role in the regulation of immune function. Additionally, the use of ethyl (3-ethyl-1-adamantyl)carbamate in combination with other compounds may lead to the development of more potent and selective ethyl (3-ethyl-1-adamantyl)carbamate inhibitors with improved therapeutic potential.
Synthesis Methods
The synthesis of ethyl (3-ethyl-1-adamantyl)carbamate can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One common method involves the reaction of 3-ethyladamant-1-ol with phosgene, followed by the addition of ethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
Scientific Research Applications
Ethyl (3-ethyl-1-adamantyl)carbamate has been widely used in scientific research as a tool to investigate the role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. One of the primary applications of this compound is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. ethyl (3-ethyl-1-adamantyl)carbamate inhibitors such as ethyl (3-ethyl-1-adamantyl)carbamate have been shown to improve cognitive function in Alzheimer's patients by increasing the availability of acetylcholine in the brain.
properties
IUPAC Name |
ethyl N-(3-ethyl-1-adamantyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)16-13(17)18-4-2/h11-12H,3-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAELSJXQQXTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-ethyladamant-1-yl)carbamate |
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